2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 241.28 g/mol. It is classified under the category of azaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen atoms. This compound is particularly noted for its potential applications in medicinal chemistry and drug development due to its unique structural features and biological activity .
The synthesis of 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid typically involves several steps, including the formation of the spirocyclic structure and the introduction of the tert-butoxycarbonyl protecting group. A common method for its synthesis includes the use of N-ethyl-N,N-diisopropylamine as a base, along with HATU (a coupling reagent), in N,N-dimethylformamide as a solvent. The reaction is generally conducted at low temperatures (around 0°C) for optimal yields, which can reach up to 84% under controlled conditions .
The molecular structure of 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid features a spirocyclic framework, which contributes to its three-dimensional conformation and potential biological activity. The compound contains four heavy atoms and exhibits a high fraction of sp³ hybridized carbon atoms (approximately 83%). The presence of hydrogen bond donors and acceptors enhances its solubility and permeability properties, making it suitable for pharmaceutical applications . The InChI Key for this compound is SZAAHQWPPBNUQR-UHFFFAOYSA-N, providing a unique identifier for database searches.
This compound can participate in various chemical reactions typical for carboxylic acids and amines. It can undergo hydrolysis to release the tert-butoxycarbonyl group, yielding the corresponding amine derivative. Additionally, it may react with other functional groups to form esters or amides, expanding its utility in organic synthesis. The compound's reactivity profile is influenced by its structural characteristics, including steric hindrance from the tert-butoxycarbonyl group .
The mechanism of action for 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors relevant in pharmacological pathways. Its structural similarity to other bioactive compounds suggests potential roles in modulating biological processes, possibly through competitive inhibition or allosteric modulation . Further studies are required to clarify its specific mechanisms and therapeutic targets.
The compound exhibits several notable physical and chemical properties:
The primary applications of 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid lie in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases. Its unique structural features make it a candidate for further research into its efficacy as an inhibitor or modulator in biochemical pathways. Additionally, its derivatives may serve as intermediates in synthesizing more complex molecules with enhanced biological activity .
The construction of the 2-azaspiro[3.3]heptane scaffold—a central structural motif in the target compound—relies on precise intramolecular cyclization techniques. Ring-closing metathesis (RCM) represents a pivotal approach, where diene precursors undergo selective cyclization in the presence of Grubbs-type catalysts (e.g., G2) to form the spirocyclic framework with high atom economy. This method enables the stereoselective formation of the azaspiro[3.3]heptane system under mild conditions, typically at room temperature in dichloromethane, achieving yields of 70–85% [2] [4].
Alternatively, intramolecular nucleophilic displacement provides a complementary pathway. Tertiary halide or tosylate intermediates derived from cyclobutane or pyrrolidine precursors facilitate ring closure through SN₂ reactions. For instance, tert-butyl 4-(3-bromopropyl)-4-hydroxypiperidine-1-carboxylate undergoes base-mediated cyclization (using K₂CO₃ in acetonitrile, 80°C) to yield the spiro[3.3]heptane core. This method is particularly advantageous for scalability, though it requires careful optimization to minimize epimerization [4] [10].
A critical intermediate in these pathways is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5), synthesized via Dess-Martin periodinane oxidation of the corresponding 6-hydroxy derivative. This ketone serves as a versatile precursor for C-5 functionalization, including Wittig or Horner-Wadsworth-Emmons reactions to introduce acetic acid precursors [10].
Table 1: Cyclization Methods for Azaspiro[3.3]heptane Core Synthesis
Method | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Ring-Closing Metathesis | Grubbs G2, DCM, 25°C, 12h | Tert-butyl diene carboxylate | 70–85 |
Nucleophilic Displacement | K₂CO₃, CH₃CN, 80°C, 24h | 4-(3-Bromopropyl)piperidine derivative | 60–75 |
Oxidation of 6-Hydroxy Derivative | Dess-Martin periodinane, DCM, 0°C→RT | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 90–95 |
The Boc (tert-butoxycarbonyl) group serves dual roles in the synthesis: it sterically shields the secondary amine of the azaspiro core during ring formation and provides chemoselective deprotection for downstream derivatization. Protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. The reaction proceeds quantitatively in THF or dioxane at 0–25°C, forming the Boc-protected azaspiro intermediate with >95% yield [6] [10].
Deprotection necessitates controlled acidic conditions to avoid degradation of the acid-sensitive spirocyclic scaffold. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 0–5°C, 1–2h) selectively cleaves the Boc group while preserving the acetic acid moiety and spiro integrity. Conversely, harsh mineral acids (e.g., HCl) or prolonged exposure to TFA risks cyclopropane ring cleavage—a key side reaction confirmed by LC-MS studies [6] [10].
Computational analyses (DFT calculations) reveal that the Boc group’s steric bulk enhances conformational rigidity by restricting rotation around the N–C(O) bond. This rigidity is critical for maintaining the spatial orientation required for subsequent coupling reactions in PROTAC linker synthesis. Hydrolysis kinetics studies further demonstrate that deprotection rates decrease by 40% when the Boc group is attached to the bridged nitrogen of the spiro system compared to linear analogues, underscoring the electronic influence of the spiro architecture [10].
Table 2: Boc Deprotection Conditions and Outcomes
Acid Reagent | Conditions | Deprotection Time | Byproduct Formation |
---|---|---|---|
TFA/DCM (1:1) | 0–5°C, stirring | 1–2 hours | <5% |
4M HCl in dioxane | 25°C, stirring | 30 minutes | 15–20% |
ZnBr₂ (in DCM) | Reflux, 6h | 6 hours | 8–10% |
Introducing the acetic acid side chain at C-5 of the azaspiro[3.3]heptane core employs three principal strategies:
Alkylation of Spirocyclic Enolates: Deprotonation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with LiHMDS (−78°C, THF) generates a stabilized enolate, which reacts with tert-butyl bromoacetate to install the acetic acid precursor. Subsequent hydrolysis (NaOH/MeOH/H₂O) delivers the target carboxylic acid in 65–75% overall yield. This approach benefits from high regioselectivity but requires anhydrous conditions to avoid enolate quenching [6] [10].
Table 3: Physicochemical Properties of Functionalized Derivatives
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 255.31 g/mol | HRMS |
logP | 1.6 (exp); 1.37 (calc) | RP-HPLC; XLOGP3 |
Aqueous Solubility | 4.66 mg/mL (pH 7.4) | Shake-flask method |
Melting Point | 110–113°C | Differential Scanning Calorimetry |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7